Picumeterol

Übersicht

Beschreibung

- Es gehört zur Klasse der niedermolekularen Medikamente und ist auch unter seinem USAN-Namen Picumeterolfumarat bekannt.

- Die Verbindung zielt in erster Linie auf den β2-adrenergen Rezeptor ab, der eine entscheidende Rolle bei der Regulierung des glatten Bronchialmuskeltonus und der Bronchodilatation spielt.

- This compound wurde auf sein therapeutisches Potenzial bei Atemwegserkrankungen, insbesondere Asthma, untersucht.

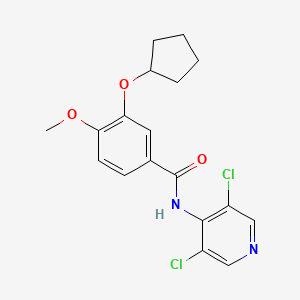

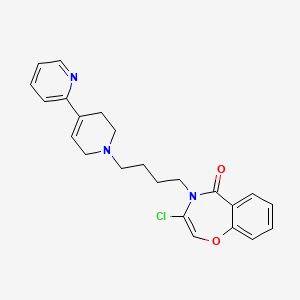

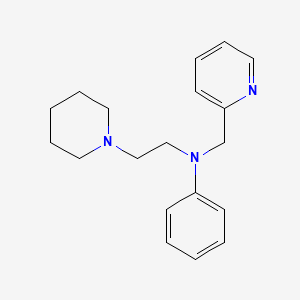

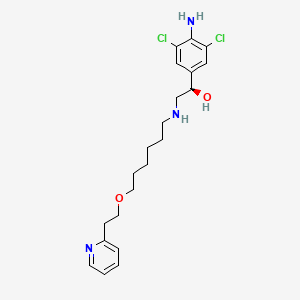

Picumeterol: (chemische Formel: C25H33Cl2N3O6) ist ein potenter und hochspezifischer β2-Adrenozeptor-Agonist.

Herstellungsmethoden

Synthesewege: Die Synthesewege für this compound beinhalten chemische Umwandlungen, um die gewünschte Struktur zu erhalten. Leider sind spezifische Synthesemethoden in der Literatur nicht weit verbreitet.

Industrielle Produktion: Informationen über industrielle Produktionsmethoden sind begrenzt. Pharmaunternehmen wie GSK Plc waren an seiner Entwicklung beteiligt.

Vorbereitungsmethoden

Synthetic Routes: The synthetic routes for picumeterol involve chemical transformations to obtain the desired structure. Unfortunately, specific synthetic methods are not widely documented in the literature.

Industrial Production: Information on industrial-scale production methods is limited. pharmaceutical companies like GSK Plc were involved in its development.

Analyse Chemischer Reaktionen

Reaktivität: Picumeterol unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Detaillierte Informationen über spezifische Reagenzien und Bedingungen sind nicht leicht verfügbar.

Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von der jeweiligen Reaktionsart und den Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

In der Medizin: Picumeterol wurde auf seine bronchodilatatorischen Wirkungen untersucht, was es relevant für die Behandlung von Asthma und anderen Atemwegserkrankungen macht.

In der Industrie:

Wirkmechanismus

Aktivierung des β2-adrenergen Rezeptors: this compound wirkt als vollständiger Agonist am β2-adrenergen Rezeptor. Nach der Bindung stimuliert es die cAMP-Produktion, was zur Relaxation des glatten Bronchialmuskel führt.

Molekulare Zielstrukturen und Signalwege: Das primäre molekulare Ziel ist der β2-adrenerge Rezeptor, der nachgeschaltete Signalwege aktiviert, die an der Bronchodilatation beteiligt sind.

Wirkmechanismus

β2-Adrenergic Receptor Activation: Picumeterol acts as a full agonist at the β2-adrenergic receptor. Upon binding, it stimulates cAMP production, leading to bronchial smooth muscle relaxation.

Molecular Targets and Pathways: The primary molecular target is the β2-adrenergic receptor, which activates downstream signaling pathways involved in bronchodilation.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Einzigartigkeit von Picumeterol liegt in seiner Selektivität für den β2-adrenergen Rezeptor und seiner längeren Wirkdauer im Vergleich zu Salbutamol.

Ähnliche Verbindungen: Andere β2-Adrenozeptor-Agonisten sind Salmeterol, Formoterol und Indacaterol

Eigenschaften

CAS-Nummer |

130641-36-0 |

|---|---|

Molekularformel |

C21H29Cl2N3O2 |

Molekulargewicht |

426.4 g/mol |

IUPAC-Name |

(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |

InChI |

InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1 |

InChI-Schlüssel |

NUBLQEKABJXICM-FQEVSTJZSA-N |

SMILES |

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |

Isomerische SMILES |

C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O |

Kanonische SMILES |

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

130641-36-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.